molecular formula C12H15BrN2 B12233785 3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine

3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine

Cat. No.: B12233785
M. Wt: 267.16 g/mol
InChI Key: AVRJAEQDLUNIDZ-UHFFFAOYSA-N
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Description

3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a bromine atom and an octahydrocyclopenta[c]pyrrol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions are crucial for efficient production. The process may also include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyridine rings.

Scientific Research Applications

3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to impede the ocular uptake of serum all-trans retinol by antagonizing retinol-binding protein 4 (RBP4). This action reduces cytotoxic bisretinoid formation in the retinal pigment epithelium, which is associated with the pathogenesis of dry age-related macular degeneration and Stargardt disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and an octahydrocyclopenta[c]pyrrol moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

2-(3-bromopyridin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C12H15BrN2/c13-11-6-14-5-4-12(11)15-7-9-2-1-3-10(9)8-15/h4-6,9-10H,1-3,7-8H2

InChI Key

AVRJAEQDLUNIDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3=C(C=NC=C3)Br

Origin of Product

United States

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